Tofogliflozin hydrate
Tofogliflozin hydrate
Tofogliflozin is a potent inhibitor of sodium glucose cotransporter 2 (SGLT2) with Ki values of 2.9, 14.9, and 6.4 nM for human, rat, and mouse SGLT2, respectively. It is selective for SGLT2 (IC50 = 2.9 nM) over other SGLTs (IC50s = >1,500 nM for SGLT1 and 3-6). Tofogliflozin (3-10 mg/kg) reduces plasma glucose concentrations and increases renal glucose clearance in Zucker diabetic fatty rats in a dose-dependent manner. It also reduces hyperglycemia in non-fasted db/db mice and decreases postprandial hyperglycemia in GK rats, a non-obese model of type 2 diabetes with glucose intolerance.
Tofogliflozin, also known as CSG 452, is a potent and high selective SGLT2 inhibitor under development the treatment of diabetes mellitus. Tofogliflozin improves glycaemic control and lowers body weight in patients with type 2 diabetes mellitus. Tofogliflozin dose-dependently suppressed glucose entry into tubular cells. High glucose exposure (30 mM) for 4 and 24 h significantly increased oxidative stress generation in tubular cells, which were suppressed by the treatment of tofogliflozin or an antioxidant N-acetylcysteine (NAC).
Tofogliflozin, also known as CSG 452, is a potent and high selective SGLT2 inhibitor under development the treatment of diabetes mellitus. Tofogliflozin improves glycaemic control and lowers body weight in patients with type 2 diabetes mellitus. Tofogliflozin dose-dependently suppressed glucose entry into tubular cells. High glucose exposure (30 mM) for 4 and 24 h significantly increased oxidative stress generation in tubular cells, which were suppressed by the treatment of tofogliflozin or an antioxidant N-acetylcysteine (NAC).
Brand Name:
Vulcanchem
CAS No.:
1201913-82-7
VCID:
VC0545534
InChI:
InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
SMILES:
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
Molecular Formula:
C22H28O7
Molecular Weight:
404.5 g/mol
Tofogliflozin hydrate
CAS No.: 1201913-82-7
Cat. No.: VC0545534
Molecular Formula: C22H28O7
Molecular Weight: 404.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tofogliflozin is a potent inhibitor of sodium glucose cotransporter 2 (SGLT2) with Ki values of 2.9, 14.9, and 6.4 nM for human, rat, and mouse SGLT2, respectively. It is selective for SGLT2 (IC50 = 2.9 nM) over other SGLTs (IC50s = >1,500 nM for SGLT1 and 3-6). Tofogliflozin (3-10 mg/kg) reduces plasma glucose concentrations and increases renal glucose clearance in Zucker diabetic fatty rats in a dose-dependent manner. It also reduces hyperglycemia in non-fasted db/db mice and decreases postprandial hyperglycemia in GK rats, a non-obese model of type 2 diabetes with glucose intolerance. Tofogliflozin, also known as CSG 452, is a potent and high selective SGLT2 inhibitor under development the treatment of diabetes mellitus. Tofogliflozin improves glycaemic control and lowers body weight in patients with type 2 diabetes mellitus. Tofogliflozin dose-dependently suppressed glucose entry into tubular cells. High glucose exposure (30 mM) for 4 and 24 h significantly increased oxidative stress generation in tubular cells, which were suppressed by the treatment of tofogliflozin or an antioxidant N-acetylcysteine (NAC). |
|---|---|
| CAS No. | 1201913-82-7 |
| Molecular Formula | C22H28O7 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate |
| Standard InChI | InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1 |
| Standard InChI Key | ZXOCGDDVNPDRIW-NHFZGCSJSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O |
| SMILES | CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O |
| Canonical SMILES | CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O |
| Appearance | Solid powder |
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